molecular formula C9H14N2O4 B2589850 2-(3-Isobutyl-2,5-dioxoimidazolidin-4-yl)acetic acid CAS No. 1025754-79-3

2-(3-Isobutyl-2,5-dioxoimidazolidin-4-yl)acetic acid

Cat. No.: B2589850
CAS No.: 1025754-79-3
M. Wt: 214.221
InChI Key: XQYCOFGPCMKEDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Isobutyl-2,5-dioxoimidazolidin-4-yl)acetic acid typically involves the reaction of isobutylamine with maleic anhydride to form an intermediate, which is then cyclized to produce the final product . The reaction conditions often include:

    Temperature: Room temperature

    Solvent: Commonly used solvents include water or organic solvents like ethanol

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction

Industrial Production Methods

. These methods likely involve similar reaction conditions as those used in laboratory synthesis but on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-(3-Isobutyl-2,5-dioxoimidazolidin-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(3-Isobutyl-2,5-dioxoimidazolidin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Isobutyl-2,5-dioxoimidazolidin-4-yl)acetic acid is unique due to its specific isobutyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

2-[3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4/c1-5(2)4-11-6(3-7(12)13)8(14)10-9(11)15/h5-6H,3-4H2,1-2H3,(H,12,13)(H,10,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYCOFGPCMKEDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(C(=O)NC1=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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